![molecular formula C6H8N2O4S2 B2626950 Benzene-1,2-disulfonamide CAS No. 27291-96-9](/img/structure/B2626950.png)
Benzene-1,2-disulfonamide
Overview
Description
Benzene-1,2-disulfonamide is a chemical compound with the CAS Number: 27291-96-9 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 1,2-benzenedisulfonamide .
Synthesis Analysis
The synthesis of benzene-1,2-disulfonamide-containing heterocycles has been achieved through a process known as double Mitsunobu annulation . This process is effective for constructing medium to large ring structures in moderate chemical yields .
Molecular Structure Analysis
The molecular structure of benzene-1,2-disulfonamide has been determined by X-ray crystal structural analysis . The presence of sulfur and carbon atoms in the amidic functional group in sulfonamides and carboxamides results in differences in the molecular geometry and electronic effect associated with the compounds .
Chemical Reactions Analysis
The Mitsunobu reaction is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents . Various sulfonamide-containing heterocycles have been synthesized by employing this reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzene-1,2-disulfonamide include a melting point of 167-168 degrees Celsius . It is a powder at room temperature .
Scientific Research Applications
a. Carbonic Anhydrase Inhibitors:
Conclusion
Benzene-1,2-disulfonamide’s versatility spans medicinal chemistry, materials science, supramolecular chemistry, and potential biological applications. Researchers continue to explore its multifaceted properties, making it an intriguing compound for scientific investigation . If you’d like more information on any specific aspect, feel free to ask!
Mechanism of Action
Target of Action
Benzene-1,2-disulfonamide primarily targets the zinc enzyme carbonic anhydrase (CA) and bacterial enzymes . Carbonic anhydrase is a human enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate . The compound also has the ability to bind with nitro groups on proteins such as tetrahydrofolate reductase and cytochrome c oxidase .
Mode of Action
Benzene-1,2-disulfonamide interacts with its targets by binding to the active site of the enzymes and blocking their activity . This inhibitory action is particularly potent against anaerobic bacteria, possibly due to its ability to bind with nitro groups on proteins .
Biochemical Pathways
The inhibition of carbonic anhydrase by Benzene-1,2-disulfonamide affects several biochemical pathways. These include respiration and transport of CO2/bicarbonate between metabolizing tissues and the lungs, pH homeostasis, electrolyte secretion in a variety of tissues/organs, and biosynthetic reactions, such as lipogenesis, gluconeogenesis, and ureagenesis .
Result of Action
Benzene-1,2-disulfonamide has been shown to inhibit the growth of bacteria in vitro . It also acts as an efficient in vitro tumor cell growth inhibitor, with GI50 values of 10 nM- 35 pM against several leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines .
Safety and Hazards
Future Directions
The synthesis of novel benzene-1,2-disulfonamide-containing heterocycles can advance the discovery of new pharmacophores, the creation of chemical libraries, and the expansion of chemical diversity in the sulfonamide drug field . Additionally, the interesting aggregation induced emission (AIE) phenomenon has been observed in certain disulfonamide compounds .
properties
IUPAC Name |
benzene-1,2-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZMZAZDFKMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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